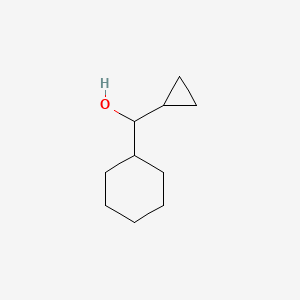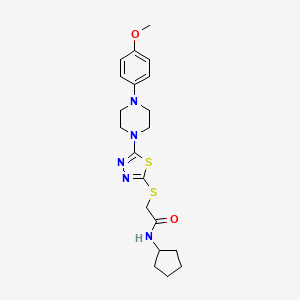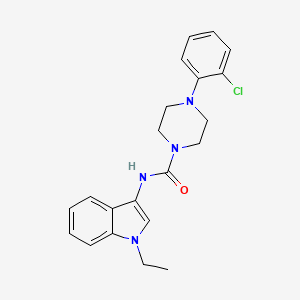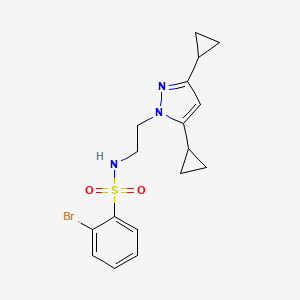![molecular formula C22H25N5O8 B2823982 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351651-77-8](/img/structure/B2823982.png)
2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzimidazole core structure, a piperazine ring, and a pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. Similar compounds have been found to adopt extended conformations and form infinite H-bonded chains through their amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and dependent on the specific conditions. For example, similar compounds have been found to undergo amide bond cleavage in the presence of electron-withdrawing groups .Scientific Research Applications
Discovery of Clinical Candidates and Inhibitors
A significant application of related compounds has been in the discovery of clinical candidates such as K-604, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. The compound exhibited marked enhancement in aqueous solubility and oral absorption, making it a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibition properties. For example, synthesized derivatives showed high efficiency in protecting N80 steel in hydrochloric acid, offering potential applications in industrial corrosion prevention (Yadav et al., 2016).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel benzimidazole derivatives with varied applications. One study reported the efficient synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting the compounds' potential in diverse chemical and pharmaceutical applications (Goli-Garmroodi et al., 2015).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized for antimycobacterial activity. Certain compounds demonstrated significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting their utility in developing new antimycobacterial agents (Lv et al., 2017).
Antiproliferative Effects
Another area of research includes the synthesis of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates and their evaluation for antiproliferative effects on human leukemic cells. Certain compounds displayed potent activity, indicating their potential as anticancer agents (Kumar et al., 2014).
Antiallergic Activity
The search for antiallergic compounds led to the synthesis of imidazo[2,1-c][1,4]benzoxazines and related tricyclic compounds. Some derivatives showed potent activity in IgE-induced rat passive cutaneous anaphylaxis models, offering insights into developing new antiallergic medications (Ager et al., 1988).
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole and piperazine derivatives, have been noted for their diverse biological effects, particularly their impact on the central nervous system .
Mode of Action
It’s worth noting that benzimidazole and piperazine derivatives have shown potential in enhancing the activity of gamma amino butyric acid (gaba), a neurotransmitter that induces central nervous system depression
Biochemical Pathways
Benzimidazole and piperazine derivatives have been associated with a variety of pharmacological properties, including antibacterial, antiviral, antidiabetic, and anticancer activities . This suggests that the compound might affect multiple biochemical pathways, but more research is needed to identify these pathways and their downstream effects.
Result of Action
Similar compounds have shown good docking scores and in vivo anxiolytic activity , suggesting that this compound might have similar effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxalic acid;2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5.2C2H2O4/c1-2-6-17-16(5-1)20-18(21-17)14-23-10-8-22(9-11-23)13-15-4-3-7-19-12-15;2*3-1(4)2(5)6/h1-7,12H,8-11,13-14H2,(H,20,21);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSWKQROTZDDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indoli ne]-4,7-dione](/img/structure/B2823899.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)





![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)